Thiorphan methoxyacetophenone-d5
CAS No.:
Cat. No.: VC16644634
Molecular Formula: C21H23NO5S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23NO5S |
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Molecular Weight | 406.5 g/mol |
IUPAC Name | 2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |
Standard InChI Key | LYFBMQMMAFLEHC-QRKCWBMQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Thiorphan methoxyacetophenone-d5 belongs to the class of deuterated thiol-stabilized derivatives designed for enhanced analytical performance. The compound's molecular formula (C₂₁H₁₈NO₅SD₅) reflects substitution of five protium atoms with deuterium at positions adjacent to the thiol group . Key physicochemical properties include:
The structural modifications confer distinct advantages in mass spectrometry, particularly through isotopic peak separation (Δm/z = 5) from non-deuterated analytes, which minimizes ion suppression effects in complex biological samples .
Synthetic Pathways and Derivatization Strategies
Synthesis of thiorphan methoxyacetophenone-d5 involves sequential deuterium incorporation during the derivatization of thiorphan. The process typically employs:
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Thiol Protection: Reaction of thiorphan's sulfhydryl group with 2-bromo-3'-methoxyacetophenone-d5 under alkaline conditions, forming a stable thioether linkage .
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Isotopic Enrichment: Use of deuterated reagents (e.g., D₂O, CD₃OD) during purification steps to ensure ≥98% isotopic purity .
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Chromatographic Refinement: Reverse-phase HPLC purification using C₁₈ columns with methanol/ammonium bicarbonate gradients to achieve >99.5% chemical purity .
Critical reaction parameters include pH control (8.5–9.0) and temperature maintenance at 25°C ± 2°C to prevent racemization of the glycine moiety . The synthetic yield typically ranges from 72–85%, with residual solvents (methanol, acetonitrile) controlled to <0.1% per ICH guidelines .
Analytical Applications in Bioanalysis
LC-MS/MS Method Development
Thiorphan methoxyacetophenone-d5 enables precise quantification of thiorphan in dried blood spot (DBS) samples through stable isotope dilution analysis. A validated method demonstrates:
Chromatographic separation employs Waters XBridge C₁₈ columns (2.1 × 50 mm, 3.5 μm) with 5 mM ammonium bicarbonate/methanol gradients at 0.4 mL/min . The deuterated internal standard elutes at 1.98 min versus 1.95 min for the non-deuterated analyte, achieving baseline resolution (Rₛ > 2.0) .
Matrix Effects and Recovery
Studies in human whole blood demonstrate:
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Ion Suppression: ≤15% for thiorphan methoxyacetophenone-d5 versus ≤35% for non-deuterated form
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Extraction Efficiency: 89.2 ± 3.1% using methanol precipitation
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Hematocrit Tolerance: Validated across 25–55% hematocrit levels without significant bias (<±12%)
The compound's stability in DBS cards pre-treated with 2-bromo-3'-methoxyacetophenone allows room-temperature storage for 30 days with ≤8.4% analyte degradation .
Pharmacokinetic Stabilization Mechanisms
Thiorphan methoxyacetophenone-d5 addresses the inherent instability of thiorphan in biological matrices through:
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Thiol Group Protection: Conversion of the reactive -SH group to a stable thioether prevents oxidation to disulfide dimers .
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Isotopic Dilution: Compensates for ionization variability in electrospray MS sources, improving interbatch reproducibility .
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Long-term Storage Compatibility: DBS cards derivatized with the deuterated compound maintain analyte integrity for ≥6 months at -20°C .
Comparative studies show a 92% reduction in thiorphan degradation over 72 hours at 4°C when using the deuterated stabilizer versus non-deuterated analogs .
Regulatory Compliance and Validation
The analytical method employing thiorphan methoxyacetophenone-d5 meets FDA Bioanalytical Method Validation criteria:
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Selectivity: No interference from 54 tested endogenous compounds
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Carryover: ≤0.02% after high-concentration samples (600 ng/mL)
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Dilution Integrity: 1:10 dilutions maintain 94–107% accuracy
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Stability:
Cross-validation with non-deuterated internal standards shows excellent correlation (R² = 0.993) across 120 clinical samples .
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